Cas no 906352-58-7 (4-Thiazolecarboxylicacid, 2-(3-pyridinyl)-, 2,3,4,5,6-pentafluorophenyl ester)

The compound 4-Thiazolecarboxylic acid, 2-(3-pyridinyl)-, 2,3,4,5,6-pentafluorophenyl ester is a specialized heterocyclic ester with applications in organic synthesis and pharmaceutical research. Its structure combines a thiazole core with a pyridinyl substituent and a highly electrophilic pentafluorophenyl ester group, making it a valuable intermediate for nucleophilic substitution reactions. The pentafluorophenyl moiety enhances reactivity, facilitating efficient coupling with amines or other nucleophiles under mild conditions. This compound is particularly useful in peptide synthesis and the preparation of amide derivatives. Its stability and selectivity make it suitable for controlled functionalization in complex molecular architectures.
4-Thiazolecarboxylicacid, 2-(3-pyridinyl)-, 2,3,4,5,6-pentafluorophenyl ester structure
906352-58-7 structure
Product Name:4-Thiazolecarboxylicacid, 2-(3-pyridinyl)-, 2,3,4,5,6-pentafluorophenyl ester
CAS No:906352-58-7
MF:C15H5F5N2O2S
MW:372.269419431686
MDL:MFCD09025821
CID:797792
PubChem ID:18525705
Update Time:2025-11-06

4-Thiazolecarboxylicacid, 2-(3-pyridinyl)-, 2,3,4,5,6-pentafluorophenyl ester Chemical and Physical Properties

Names and Identifiers

    • 4-Thiazolecarboxylicacid, 2-(3-pyridinyl)-, 2,3,4,5,6-pentafluorophenyl ester
    • (2,3,4,5,6-pentafluorophenyl) 2-pyridin-3-yl-1,3-thiazole-4-carboxylate
    • 5-METHYLTHIOPHENE-2-CARBONITRILE
    • Pentafluorophenyl 2-pyrid-3-yl-1,3-thiazole-4-carboxylate
    • pentafluorophenyl 2-(pyridin-3-yl)-1,3-thiazole-4-carboxylate
    • Pentafluorophenyl 2-pyridin-3-yl-1,3-thiazole-4-carboxylate
    • DTXSID90594468
    • Perfluorophenyl 2-(pyridin-3-yl)thiazole-4-carboxylate
    • 2-(3-pyridinyl)-4-thiazolecarboxylic acid (2,3,4,5,6-pentafluorophenyl) ester
    • 906352-58-7
    • CS-0459433
    • MS-22592
    • J-523882
    • 2,3,4,5,6-PENTAFLUOROPHENYL 2-(PYRIDIN-3-YL)-1,3-THIAZOLE-4-CARBOXYLATE
    • [2,3,4,5,6-pentakis(fluoranyl)phenyl] 2-pyridin-3-yl-1,3-thiazole-4-carboxylate
    • FT-0746922
    • MFCD09025821
    • A843596
    • DB-078728
    • MDL: MFCD09025821
    • Inchi: 1S/C15H5F5N2O2S/c16-8-9(17)11(19)13(12(20)10(8)18)24-15(23)7-5-25-14(22-7)6-2-1-3-21-4-6/h1-5H
    • InChI Key: LHRLGPDYSCUADI-UHFFFAOYSA-N
    • SMILES: S1C=C(C(=O)OC2C(=C(C(=C(C=2F)F)F)F)F)N=C1C1C=NC=CC=1

Computed Properties

  • Exact Mass: 371.999
  • Monoisotopic Mass: 371.999
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 10
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 4
  • Complexity: 475
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 80.3A^2
  • XLogP3: 3.8

Experimental Properties

  • Density: 1.583
  • Boiling Point: 535.8°Cat760mmHg
  • Flash Point: 277.9°C
  • Refractive Index: 1.568

4-Thiazolecarboxylicacid, 2-(3-pyridinyl)-, 2,3,4,5,6-pentafluorophenyl ester Pricemore >>

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Additional information on 4-Thiazolecarboxylicacid, 2-(3-pyridinyl)-, 2,3,4,5,6-pentafluorophenyl ester

Comprehensive Overview of 4-Thiazolecarboxylicacid, 2-(3-pyridinyl)-, 2,3,4,5,6-pentafluorophenyl ester (CAS No. 906352-58-7)

The compound 4-Thiazolecarboxylicacid, 2-(3-pyridinyl)-, 2,3,4,5,6-pentafluorophenyl ester (CAS No. 906352-58-7) is a highly specialized chemical entity that has garnered significant attention in the fields of medicinal chemistry and material science. This molecule, characterized by its unique thiazole and pyridine moieties, is often utilized as a key intermediate in the synthesis of advanced pharmaceuticals and agrochemicals. Its pentafluorophenyl ester group further enhances its reactivity, making it a valuable building block for researchers.

In recent years, the demand for heterocyclic compounds like 4-Thiazolecarboxylicacid, 2-(3-pyridinyl)-, 2,3,4,5,6-pentafluorophenyl ester has surged due to their versatile applications. For instance, the thiazole ring is a common motif in drugs targeting inflammatory diseases and microbial infections. Meanwhile, the pyridine component is frequently employed in the development of kinase inhibitors, a hot topic in oncology research. This dual functionality positions the compound as a critical tool for drug discovery.

From a synthetic perspective, the pentafluorophenyl ester group in CAS No. 906352-58-7 offers distinct advantages. It acts as an excellent leaving group in nucleophilic substitution reactions, facilitating the formation of amides and esters under mild conditions. This property is particularly valuable in peptide coupling and bioconjugation, where efficiency and selectivity are paramount. Researchers are increasingly exploring its use in click chemistry and proteomics, aligning with the growing interest in precision medicine.

The compound's stability and solubility profile also make it suitable for high-throughput screening (HTS) applications. In drug development, HTS relies on robust chemical libraries, and 4-Thiazolecarboxylicacid, 2-(3-pyridinyl)-, 2,3,4,5,6-pentafluorophenyl ester is often incorporated due to its compatibility with automated synthesis platforms. This aligns with the industry's shift toward AI-driven drug design, where computational models predict optimal molecular structures for target proteins.

Environmental and regulatory considerations are another area of interest. While 906352-58-7 is not classified as hazardous, its fluorinated components warrant careful handling to minimize ecological impact. Sustainable synthesis methods, such as green chemistry approaches, are being explored to reduce waste and energy consumption during production. This resonates with the broader push for eco-friendly pharmaceuticals and circular economy principles in the chemical industry.

In summary, 4-Thiazolecarboxylicacid, 2-(3-pyridinyl)-, 2,3,4,5,6-pentafluorophenyl ester (CAS No. 906352-58-7) is a multifaceted compound with broad applicability in modern science. Its structural features, reactivity, and compatibility with cutting-edge technologies make it a staple in research laboratories worldwide. As the demand for tailored therapeutics and functional materials grows, this compound will likely remain at the forefront of innovation.

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